

high-performance liquid chromatography (HPLC) analysis of pyridine carboxylic acids

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Compound of Interest

Compound Name: 2-Carbamoylpyridine-3-carboxylic acid

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Application Notes and Protocols for the HPLC Analysis of Pyridine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of pyridine carboxylic acids using High-Performance Liquid Chromatography (HPLC). Pyridine carboxylic acids, including nicotinic acid (niacin or vitamin B3), picolinic acid, and isonicotinic acid, are crucial compounds in various fields, from nutrition and metabolism to pharmaceutical development.[1][2][3] The methods outlined below are designed to offer robust and reliable quantification of these analytes in diverse sample matrices.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of pyridine carboxylic acids and their isomers.[1][2][3] Due to their polar and ionizable nature, chromatographic separation of these compounds can be challenging.[1] This guide covers various HPLC methods, including reversed-phase, ion-pair, and mixed-mode chromatography, to address these challenges and ensure accurate analysis.

I. Separation of Pyridine Carboxylic Acid Isomers

The three primary isomers of pyridine carboxylic acid—picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid)—can be effectively separated using mixed-mode chromatography.^{[1][3]} This technique leverages both reversed-phase and ion-exchange interactions to enhance resolution between these closely related compounds.^[1]

Experimental Protocol: Isomer Separation

Objective: To separate picolinic acid, nicotinic acid, and isonicotinic acid.

Instrumentation:

- HPLC system with a UV detector

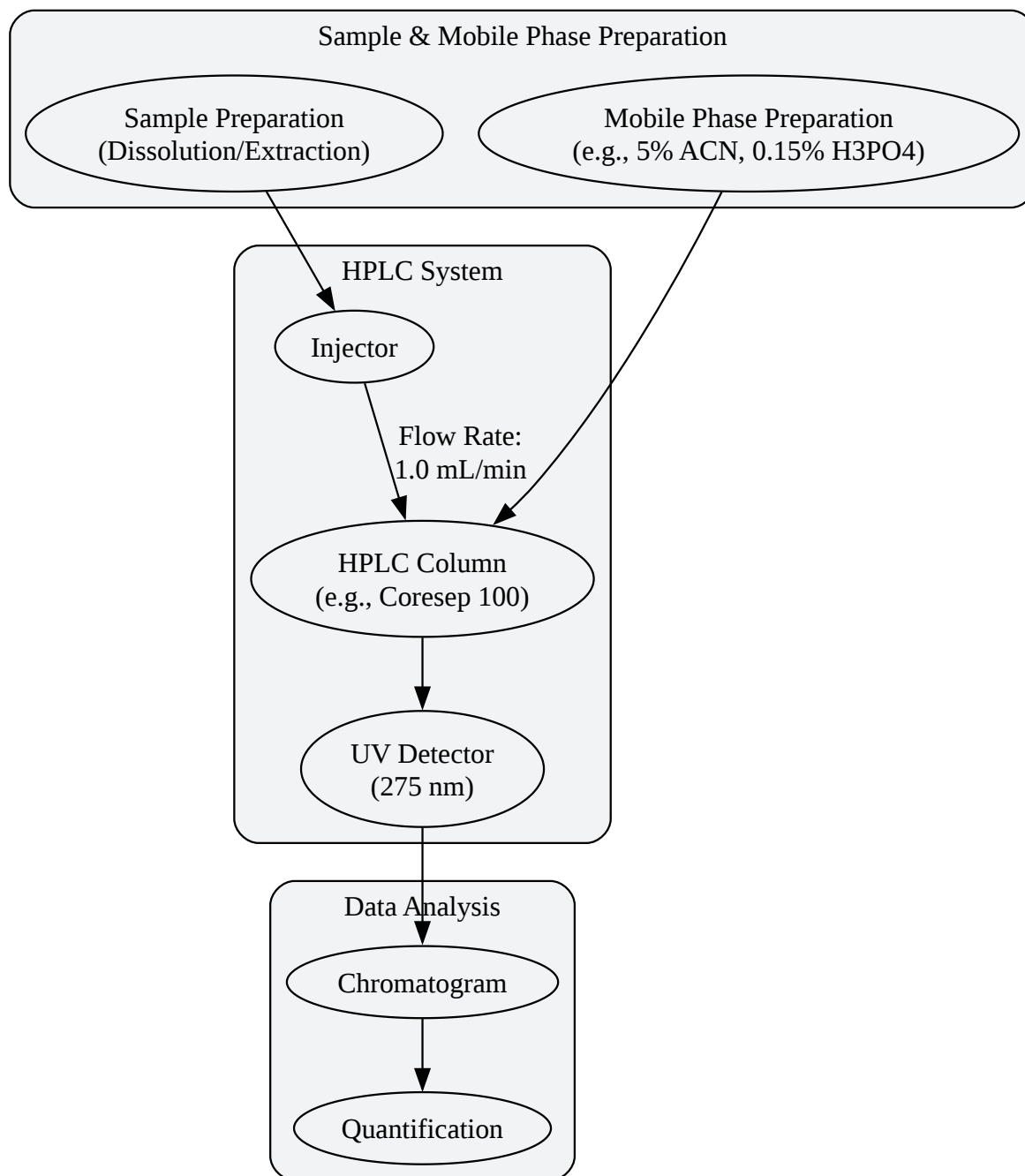
Chromatographic Conditions:

- Column: Coresep 100 mixed-mode reversed-phase cation-exchange column (4.6 x 150 mm)^[1]
- Mobile Phase: 5% Acetonitrile in water with 0.15% Phosphoric Acid^[1]
- Flow Rate: 1.0 mL/min^[1]
- Detection: UV at 275 nm^[1]
- Injection Volume: 1 µL^[1]
- Sample Concentration: 0.3 mg/mL in mobile phase^[1]

Procedure:

- Prepare the mobile phase and degas it thoroughly.
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Prepare standard solutions of picolinic acid, nicotinic acid, and isonicotinic acid in the mobile phase.
- Inject the standards and samples onto the HPLC system.

- Monitor the separation at 275 nm.



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II. Analysis of Nicotinic Acid (Niacin) in Various Matrices

Nicotinic acid (Niacin) is a water-soluble vitamin essential for human health.^[2] Its quantification is crucial in food, dietary supplements, and biological samples.

A. Nicotinic Acid in Human Plasma

This method is suitable for the determination of nicotinic acid in human plasma, often required in pharmacokinetic studies.^[4]

Sample Preparation:

- To a plasma sample, add acetonitrile to deproteinize.^[4]
- Centrifuge the sample.^[4]
- Evaporate the supernatant and reconstitute the residue in the mobile phase.^[4]

Chromatographic Conditions:

- Column: IB-SIL CN column^[4]
- Mobile Phase: Acetonitrile:Methanol:Water:Acetic Acid (700:150:150:1, v/v/v/v)^[4]
- Detection: UV at 263 nm^[4]
- Internal Standard: 6-methyl nicotinic acid^[4]

B. Bioavailable Niacin in Foods and Supplements

This method utilizes post-column photochemical derivatization for highly sensitive and selective analysis of both nicotinic acid and nicotinamide.^[5]

Sample Preparation (Food Samples):

- Homogenize 5 g of the sample with 30 mL of 0.1 N HCl.^[5]
- Heat the mixture at 100 °C for 1 hour.^[5]

- Cool and adjust the volume to 50 mL with DI water.[5]
- Filter the solution through a 0.45 µm filter.[5]
- For high-protein/fat matrices, a further protein precipitation step with trichloroacetic acid is recommended.[5]

Chromatographic Conditions:

- Column: ThermoHypersil, Aquasil C18 (150 x 4.6 mm)[5]
- Column Temperature: 40 °C[5]
- Mobile Phase: Gradient elution with Methanol and a phosphate buffer (0.035 mol/L Potassium Phosphate Monobasic, pH 4.45)[5]
- Flow Rate: 1 mL/min[5]
- Injection Volume: 20 µL[5]
- Post-column Derivatization: UV irradiation to form fluorescent derivatives[5]
- Detection: Fluorescence detector (Ex 322 nm, Em 370 nm)[5]

III. Analysis of Picolinic Acid with Fluorescence Detection

For high sensitivity, picolinic acid can be determined using HPLC with post-column UV irradiation and fluorescence detection.[6][7]

Experimental Protocol: Picolinic Acid in Serum

Objective: To quantify picolinic acid in serum samples with high sensitivity.

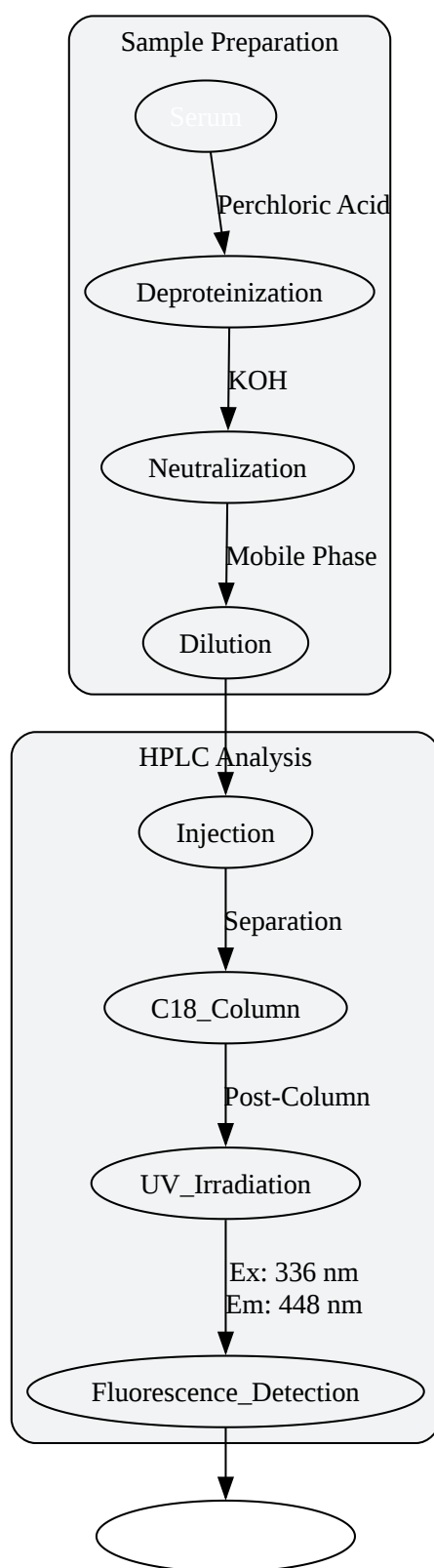
Sample Preparation:

- Deproteinize the serum sample using perchloric acid.[6][7]

- Neutralize with potassium hydroxide.[6][7]
- Dilute with the mobile phase.[6][7]

Chromatographic Conditions:

- Column: Capcell Pak C18[6][7]
- Mobile Phase: 0.1 mol/L sodium phosphate solution (pH 3.0) containing 3.0 mmol/L zinc acetate and 3.5 mmol/L trimethylamine[6][7]
- Flow Rate: 0.8 mL/min[6][7]
- Post-column Reaction: The column effluent is irradiated with UV light.[6][7]
- Detection: Fluorescence (Excitation: 336 nm, Emission: 448 nm)[6][7]



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IV. Analysis of Isonicotinic Acid

Isonicotinic acid can be analyzed using a mixed-mode stationary phase column with a simple isocratic mobile phase.[8]

Experimental Protocol: Isonicotinic Acid

Objective: To separate and quantify isonicotinic acid.

Chromatographic Conditions:

- Column: Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 μ m)[8]
- Mobile Phase: Water, Acetonitrile (MeCN), and Sulfuric acid as a buffer[8]
- Detection: UV at 200 nm[8]

Quantitative Data Summary

The following tables summarize the quantitative data from various methods for the HPLC analysis of pyridine carboxylic acids.

Table 1: Quantitative Data for Nicotinic Acid Analysis

Analyte	Matrix	Linearity Range	Retention Time (min)	Reference
Nicotinic Acid	Human Plasma	100 - 10,000 ng/mL	~3.8	[4]
Nicotinic Acid	Human Plasma	20 - 2,000 ng/mL (high-sensitivity)	~3.8	[4]

Table 2: Quantitative Data for Picolinic Acid Analysis

Analyte	Matrix	Linearity Range	Detection Limit (S/N=3)	Reference
Picolinic Acid	Serum	0.89 - 455 pmol	0.30 pmol	[6][7]

Table 3: Quantitative Data for Isonicotinic Acid and Isoniazid Analysis

Analyte	Matrix	Linearity Range	Average Recovery (%)	Reference
Isonicotinic Acid	Tablets	2 - 24 µg/mL	98.96	[9][10]
Isoniazid	Tablets	10 - 1000 µg/mL	99.57	[9][10]

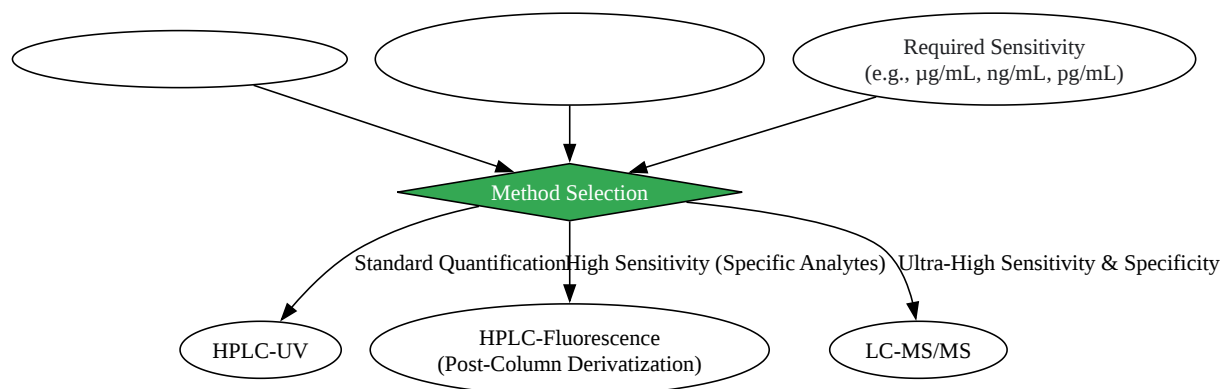
V. Advanced Techniques: LC-MS/MS

For ultra-sensitive detection and high specificity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[11] It allows for the differentiation of nicotinic acid, nicotinamide, and their metabolites at nanogram to picogram levels.[11]

Key Advantages of LC-MS/MS:

- **Unmatched Sensitivity:** Essential for pharmacokinetic studies and analysis in low-concentration matrices.[11]
- **High Specificity:** Enables clear differentiation between closely related metabolites.[11]
- **Versatility:** Applicable to a wide range of sample types, including drug formulations, biological samples, and fortified foods.[11]

An example of an LC-MS/MS method for the simultaneous determination of nicotinic acid and its metabolites in rat plasma involves deproteinization with acetonitrile followed by analysis on a CNRP column with a gradient elution of acetonitrile and water with 0.1% formic acid.[12]



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Conclusion

The selection of an appropriate HPLC method for the analysis of pyridine carboxylic acids depends on the specific analyte, the sample matrix, and the required sensitivity. The protocols and data presented in this guide offer a starting point for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for these important compounds. For routine analysis, HPLC with UV detection provides reliable results. For trace-level quantification in complex samples, more advanced techniques such as HPLC with fluorescence detection or LC-MS/MS are recommended.

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